molecular formula C20H18ClN3O4 B277412 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

Cat. No. B277412
M. Wt: 399.8 g/mol
InChI Key: JLUQDKBAXZMIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in scientific research. This compound is a synthetic molecule that has been designed to specifically target certain biological pathways and has shown promising results in various studies. In

Mechanism Of Action

The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide involves the inhibition of certain enzymes and proteins that are involved in various biological pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide have been studied in various models. This compound has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide in lab experiments include its specificity and potency. This compound has been designed to specifically target certain biological pathways, which makes it a valuable tool for studying these pathways. Additionally, this compound has been shown to be potent in inhibiting the activity of certain enzymes and proteins.
The limitations of using 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide in lab experiments include its potential toxicity and lack of selectivity. This compound may have off-target effects, which may complicate the interpretation of results. Additionally, this compound may be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide in scientific research. One direction is to further explore its potential applications in cancer therapy. This compound has been shown to inhibit the growth of cancer cells, and further studies may reveal its potential as a cancer treatment.
Another direction is to explore its potential as a treatment for neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models, and further studies may reveal its potential as a treatment for diseases such as Alzheimer's and Parkinson's.
Finally, future studies may focus on improving the specificity and selectivity of this compound. By designing more specific and selective compounds, researchers may be able to better target certain biological pathways and reduce the potential for off-target effects.

Synthesis Methods

The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with ethyl acetoacetate to form 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2,4-oxadiazole. The final product is obtained by reacting 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2,4-oxadiazole with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and butanoyl chloride.

Scientific Research Applications

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide has been found to have potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in various biological pathways. It has been used in studies related to cancer, inflammation, and neurodegenerative diseases.

properties

Product Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

Molecular Formula

C20H18ClN3O4

Molecular Weight

399.8 g/mol

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide

InChI

InChI=1S/C20H18ClN3O4/c21-15-5-2-1-4-14(15)20-23-19(28-24-20)7-3-6-18(25)22-13-8-9-16-17(12-13)27-11-10-26-16/h1-2,4-5,8-9,12H,3,6-7,10-11H2,(H,22,25)

InChI Key

JLUQDKBAXZMIRS-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4Cl

Origin of Product

United States

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